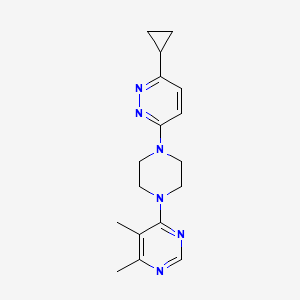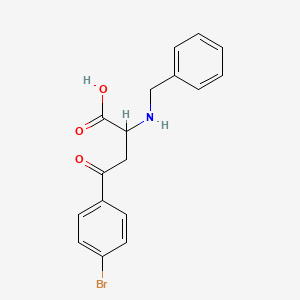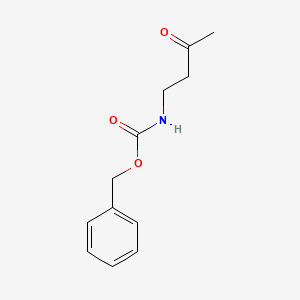![molecular formula C15H16FNO2 B2893613 2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 1232793-14-4](/img/structure/B2893613.png)
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H16FNO2 and a molecular weight of 261.29 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:Cc1cc(ccc1F)NCc2cccc(c2O)OC . This indicates that the molecule consists of a fluoro-methylphenyl group attached to a methoxyphenol group via an amino-methyl linker . Physical And Chemical Properties Analysis
This compound has a molecular weight of 261.29 and a molecular formula of C15H16FNO2 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the current data .Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC)
The compound has been linked to methodologies involving high-performance liquid chromatography. For example, a related compound, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, was used as a fluorogenic labelling agent for the HPLC of biologically important thiols such as glutathione and cysteine, highlighting its potential in pharmaceutical formulations analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Radical Scavenging Activity
Another study investigated the radical scavenging activity of phenolic compounds, including p-methoxyphenol, which shares a functional group with the compound . The study utilized density functional theory (DFT) to understand the impact of donor and acceptor groups on phenol's radical scavenging abilities, providing insights into the compound's potential antioxidant properties (Al‐Sehemi & Irfan, 2017).
Radioligand Synthesis for GABA Receptors
The synthesis of 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid was reported for potential application as a radioligand for GABA receptors in the brain. This indicates its use in neuroscientific research, particularly for studying neurotransmitter systems via positron emission tomography (PET) imaging (Vos & Slegers, 1994).
Synthesis and Reactions in Organic Chemistry
Research into the synthesis and reactions of related fluorinated and methoxylated compounds provides foundational knowledge for the development of novel organic molecules. For instance, studies on the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions showcase the versatility of fluorinated phenols in synthesizing complex organic structures (Pimenova et al., 2003).
Anticancer Activity
The cytotoxicity of polyfunctionalized piperidone oxime ethers, including derivatives with fluoro, chloro, bromo, methyl, and methoxy substituents, was evaluated against HeLa cells. This demonstrates the interest in fluorinated and methoxy-substituted compounds for developing anticancer agents (Parthiban et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-fluoro-3-methylanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-10-8-12(6-7-13(10)16)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTAHNUENWTOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=C(C(=CC=C2)OC)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)

![N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2893540.png)
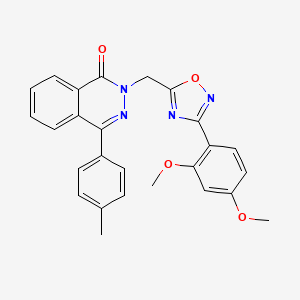
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)
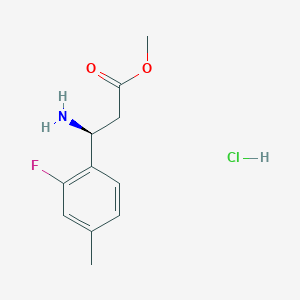
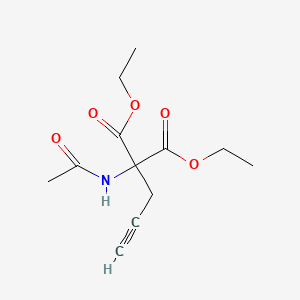
![N-cyclopentyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2893545.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid](/img/structure/B2893546.png)

